[(2-Bromo-4-methylphenyl)methyl](butan-2-yl)amine
Description
Chemical Structure and Properties (2-Bromo-4-methylphenyl)methylamine is a secondary amine featuring a 2-bromo-4-methylphenylmethyl group attached to a butan-2-yl (sec-butyl) substituent. Its molecular formula is C₁₂H₁₇BrN, with a molecular weight of 255.2 g/mol. The bromine atom at the ortho position and the methyl group at the para position on the aromatic ring contribute to its steric and electronic characteristics.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-10(3)14-8-11-6-5-9(2)7-12(11)13/h5-7,10,14H,4,8H2,1-3H3 |
InChI Key |
KZVFKSIBEUWFES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by a substitution reaction with butan-2-ylamine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-methylphenyl)methylamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, forming a methyl-substituted phenylmethylamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydroxide, ammonia, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce methyl-substituted phenylmethylamine .
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine, featuring a brominated aromatic ring and an aliphatic amine group, holds promise in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 255.17 g/mol. The presence of bromine enhances the aromatic ring's reactivity, facilitating chemical transformations. Research indicates it may interact with biological targets like enzymes and receptors, with the bromine atom potentially enhancing binding affinity.
Potential Applications
- Medicinal Chemistry :
- (2-Bromo-4-methylphenyl)methylamine can potentially be used to create new pharmaceuticals because it interacts with enzymes and receptors in biological systems.
- Interaction studies are performed to understand how (2-Bromo-4-methylphenyl)methylamine behaves in biological systems. These studies involve looking at its binding affinity, metabolic pathways, and potential toxicity.
- Specific studies are necessary to elucidate its exact mechanisms of action and therapeutic potential.
- Organic Synthesis :
- (2-Bromo-4-methylphenyl)methylamine is used as a building block in organic synthesis for creating more complex molecules.
- The presence of the bromine substituent enhances the reactivity of the aromatic ring, facilitating further chemical transformations.
Structural Similarities
Several compounds share structural similarities with (2-Bromo-4-methylphenyl)methylamine:
| Compound Name | Structural Features |
|---|---|
| (2-Bromo-5-chlorophenyl)methylamine | Contains chlorine instead of methyl group |
| (3-Bromo-4-chlorophenyl)methylamine | Different bromine position on phenyl ring |
| (4-Bromo-3-methylphenyl)methylamine | Methyl group at different position |
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related amines with aromatic and alkyl substituents. Key differences include halogen positioning, alkyl chain length, and additional functional groups, which affect reactivity, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (2-Bromo-4-methylphenyl)methylamine | C₁₂H₁₇BrN | 255.2 | 2-Bromo-4-methylphenyl, sec-butyl |
| (4-Bromophenyl)methylamine | C₁₀H₁₅BrN | 229.2 | 4-Bromophenyl, isopropyl (smaller alkyl chain, para-bromo) |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.2 | 4-Bromo-3-fluorophenyl, sec-butyl (additional fluorine for enhanced polarity) |
| (Butan-2-yl)[(4-methylphenyl)methyl]amine | C₁₂H₁₉N | 177.3 | 4-Methylphenyl, sec-butyl (no bromine, lower lipophilicity) |
| {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine | C₁₅H₁₆BrNO | 305.2 | 4-Bromo-2-phenoxy, methyl (phenoxy increases polarity) |
| [(2-Bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine | C₁₅H₁₈BrNO | 308.2 | 2-Bromophenyl, furan-containing alkyl (heterocyclic influence) |
Key Findings:
Substituent Effects on Reactivity: Bromine at the ortho position (target compound) enhances steric hindrance compared to para-bromo analogs (e.g., (4-Bromophenyl)methylamine). This may limit access to reactive sites in cross-coupling reactions.
Alkyl Chain Influence :
- The sec-butyl group in the target compound provides greater lipophilicity (logP ~3.5) compared to isopropyl (logP ~2.8) or methyl (logP ~1.5) substituents, favoring membrane permeability.
Biological and Synthetic Relevance :
- Compounds like [(2-bromophenyl)methyl][4-(furan-2-yl)butan-2-yl]amine demonstrate that heterocyclic moieties (e.g., furan) can modulate solubility and metabolic stability.
- The absence of bromine in (Butan-2-yl)[(4-methylphenyl)methyl]amine reduces molecular weight and halogen-dependent toxicity, making it a safer pharmaceutical intermediate.
Crystallographic and Docking Insights: Structural analogs with phenoxy groups (e.g., {[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine) exhibit enhanced hydrogen-bonding capabilities, critical for protein-ligand interactions. Brominated phenylmethylamines are frequently used in ligand synthesis for transition-metal catalysis, leveraging bromine’s utility in Suzuki-Miyaura couplings.
Biological Activity
(2-Bromo-4-methylphenyl)methylamine, a compound featuring a brominated aromatic ring and an aliphatic amine group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, including its antimicrobial and anticancer properties, as well as its synthetic applications.
Chemical Structure and Properties
The molecular formula of (2-Bromo-4-methylphenyl)methylamine is , with a molecular weight of approximately 255.17 g/mol. The compound consists of a 2-bromo-4-methylphenyl group attached to a butan-2-ylamine moiety. The presence of the bromine atom enhances the reactivity of the aromatic ring, making it suitable for various chemical transformations and biological interactions.
Biological Activity
Research indicates that (2-Bromo-4-methylphenyl)methylamine interacts with several biological targets, including enzymes and receptors. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
A study on related compounds revealed promising antimicrobial properties. For instance, derivatives with similar structures exhibited significant antibacterial and antifungal activities comparable to established standards such as norfloxacin and fluconazole . The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Standard Comparison |
|---|---|---|
| p2 | Antibacterial | Comparable to Norfloxacin |
| p3 | Antifungal | Comparable to Fluconazole |
Anticancer Activity
(2-Bromo-4-methylphenyl)methylamine has shown potential in anticancer applications. In vitro studies have demonstrated that structurally related compounds can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma). The anticancer activity is often assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment .
Table 2: Anticancer Efficacy in Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| p2 | MCF7 | 5 | Comparable to 5-Fluorouracil |
| p3 | A549 | 10 | Moderate activity |
The biological activity of (2-Bromo-4-methylphenyl)methylamine may be attributed to its ability to bind effectively to specific targets within cells. Molecular docking studies suggest that the compound can fit into the binding sites of various proteins, influencing their function and leading to therapeutic effects .
Synthesis and Applications
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves multi-step organic reactions where the brominated phenyl group is introduced via electrophilic substitution reactions. This compound serves as a precursor for developing pharmaceutical agents due to its unique structural features that enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
